20(R)Ginsenoside RG3
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Overview
Description
20®-Ginsenoside Rg3 is a naturally occurring compound extracted from the root of Panax ginseng, a traditional Chinese medicinal herb. It is a type of ginsenoside, which are steroid glycosides known for their diverse pharmacological activities. 20®-Ginsenoside Rg3 is particularly noted for its anti-cancer, anti-inflammatory, and antioxidant properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: 20®-Ginsenoside Rg3 can be synthesized through the hydrolysis of ginsenoside Rb1. This process involves the use of specific enzymes or acidic conditions to cleave glycosidic bonds, resulting in the formation of 20®-Ginsenoside Rg3 .
Industrial Production Methods: Industrial production of 20®-Ginsenoside Rg3 typically involves the steaming and drying of white ginseng. The ginseng is steamed in a hermetically sealed container at 98°C for 30 hours, dried, and then further processed by steaming for another 30-45 hours. This process selectively increases the content of 20®-Ginsenoside Rg3 along with other minor ginsenosides .
Chemical Reactions Analysis
Types of Reactions: 20®-Ginsenoside Rg3 undergoes various chemical reactions, including oxidation, reduction, and hydrolysis.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride are employed.
Hydrolysis: Acidic conditions or specific enzymes are used to cleave glycosidic bonds
Major Products Formed:
Oxidation: Formation of oxidized derivatives.
Reduction: Formation of reduced derivatives.
Hydrolysis: Formation of simpler ginsenosides and sugars
Scientific Research Applications
20®-Ginsenoside Rg3 has a wide range of scientific research applications:
Chemistry: Used as a model compound to study glycosidic bond cleavage and synthesis of steroid glycosides.
Biology: Investigated for its role in modulating cellular processes such as apoptosis and cell proliferation.
Medicine: Extensively studied for its anti-cancer properties, particularly in inhibiting tumor growth, metastasis, and angiogenesis.
Industry: Used in the formulation of health supplements and functional foods due to its bioactive properties
Mechanism of Action
20®-Ginsenoside Rg3 exerts its effects through multiple molecular targets and pathways:
Anti-Cancer: It induces apoptosis in cancer cells by regulating the PI3K/AKT/mTOR pathway, leading to the downregulation of Bcl-2 and upregulation of pro-apoptotic proteins such as Bax and Caspase-3
Anti-Inflammatory: It inhibits the NF-κB signaling pathway, reducing the expression of inflammatory cytokines.
Antioxidant: It enhances the activity of antioxidant enzymes and reduces oxidative stress.
Comparison with Similar Compounds
20®-Ginsenoside Rg3 is often compared with its stereoisomer, 20(S)-Ginsenoside Rg3. Both compounds have similar structures but differ in the orientation of the hydroxyl group at the C-20 position. This difference results in distinct biological activities:
20(S)-Ginsenoside Rg3: Exhibits superior inhibitory activity against certain cancer types compared to 20®-Ginsenoside Rg3
20®-Ginsenoside Rg3: Dominant configuration in red ginseng and has unique pharmacological properties.
Other similar compounds include ginsenoside Rk1 and ginsenoside Rg5, which are also derived from ginseng and share similar pharmacological activities .
Properties
Molecular Formula |
C53H90O22 |
---|---|
Molecular Weight |
1079.3 g/mol |
IUPAC Name |
(2S,3R,4S,5S,6R)-2-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-[(2S)-2-[(3S,5R,8R,9R,10R,12R,13R,14R,17S)-12-hydroxy-4,4,8,10,14-pentamethyl-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxymethyl]oxan-2-yl]oxy-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-6-methylhept-5-en-2-yl]oxyoxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C53H90O22/c1-23(2)10-9-14-53(8,75-48-44(40(64)36(60)28(20-55)71-48)74-47-43(67)38(62)35(59)27(19-54)70-47)24-11-16-52(7)33(24)25(56)18-31-50(5)15-13-32(49(3,4)30(50)12-17-51(31,52)6)73-46-42(66)39(63)37(61)29(72-46)22-69-45-41(65)34(58)26(57)21-68-45/h10,24-48,54-67H,9,11-22H2,1-8H3/t24-,25+,26+,27+,28+,29+,30-,31+,32-,33-,34-,35+,36+,37+,38-,39-,40-,41+,42+,43+,44+,45-,46+,47-,48-,50-,51+,52+,53-/m0/s1 |
InChI Key |
VMFHKVMQSYOBAV-NZYAIYEVSA-N |
Isomeric SMILES |
CC(=CCC[C@@](C)([C@H]1CC[C@@]2([C@@H]1[C@@H](C[C@H]3[C@]2(CC[C@@H]4[C@@]3(CC[C@@H](C4(C)C)O[C@@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO[C@H]6[C@@H]([C@H]([C@@H](CO6)O)O)O)O)O)O)C)C)O)C)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)C |
Canonical SMILES |
CC(=CCCC(C)(C1CCC2(C1C(CC3C2(CCC4C3(CCC(C4(C)C)OC5C(C(C(C(O5)COC6C(C(C(CO6)O)O)O)O)O)O)C)C)O)C)OC7C(C(C(C(O7)CO)O)O)OC8C(C(C(C(O8)CO)O)O)O)C |
Origin of Product |
United States |
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